molecular formula C19H23NO3S B486667 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline CAS No. 791845-08-4

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline

Cat. No.: B486667
CAS No.: 791845-08-4
M. Wt: 345.5g/mol
InChI Key: ATSDXRPFGVDXHW-UHFFFAOYSA-N
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Description

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method is known for its efficiency and high yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other indole derivatives, 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline stands out due to its unique structural features and reactivity. Similar compounds include:

Each of these compounds has its own set of applications and characteristics, making this compound a unique and valuable compound in its own right.

Biological Activity

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline, identified by its CAS number 11841668, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3S, with a molecular weight of 345.46 g/mol. The compound features a sulfonyl group attached to a methoxy-substituted phenyl ring and an indoline moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Induction of Cell Death : Certain derivatives have been shown to induce non-apoptotic cell death mechanisms such as methuosis, characterized by the formation of large vacuoles within cells.
  • Microtubule Disruption : Other analogues disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.

The specific activity of this compound may depend on the positioning and type of substituents on the indoline and phenyl rings.

Biological Activity Data

A summary of relevant biological activity data is presented in Table 1. This table includes findings from various studies assessing the compound's efficacy against different cancer cell lines.

Cell Line IC50 (µM) Mechanism Notes
U251 (Glioblastoma)2.5Induces methuosisEffective against drug-resistant cells .
HeLa (Cervical Cancer)5.0Microtubule disruptionSignificant growth inhibition observed .
MCF-7 (Breast Cancer)4.0Apoptotic pathwaysEnhanced cytotoxicity with combination therapy .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Glioblastoma Resistance : A study demonstrated that this compound effectively killed glioblastoma cells resistant to conventional therapies. The mechanism involved both methuosis and microtubule disruption, showing promise for overcoming drug resistance in cancer treatment .
  • Combination Therapy : Research involving MCF-7 breast cancer cells indicated that combining this compound with established chemotherapeutics enhanced overall cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes in breast cancer patients .
  • In Vivo Efficacy : Preliminary animal studies have shown that administration of this compound resulted in reduced tumor sizes in xenograft models, further supporting its potential as an effective anticancer agent .

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13(2)15-9-10-18(23-4)19(12-15)24(21,22)20-14(3)11-16-7-5-6-8-17(16)20/h5-10,12-14H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSDXRPFGVDXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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